molecular formula C8H10O4 B3255729 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid CAS No. 259097-30-8

1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid

Cat. No. B3255729
CAS RN: 259097-30-8
M. Wt: 170.16 g/mol
InChI Key: PQVRAZUBHOAPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid (MSPCA) is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. MSPCA belongs to the class of spirocyclic compounds, which are known to exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid is not fully understood. However, it is believed to act by inhibiting key enzymes involved in various biological processes, such as DNA replication, protein synthesis, and cell division. 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has also been shown to reduce inflammation in animal models of arthritis and asthma. Additionally, 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and high yields and purity can be obtained. 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid is also stable under a range of conditions, making it suitable for use in various assays. However, 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has some limitations. It is relatively insoluble in water, which may limit its use in certain experiments. Additionally, 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has not been extensively studied in vivo, and further research is needed to establish its safety and efficacy.

Future Directions

There are several future directions for research on 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid. One area of interest is the development of 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid-based antimicrobial agents. 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has been shown to exhibit potent antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new antimicrobial agents. Another area of interest is the development of 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid-based anti-inflammatory agents. 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as arthritis and asthma. Finally, further research is needed to establish the safety and efficacy of 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid in vivo, and to explore its potential as a cancer therapeutic.

Scientific Research Applications

1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has also been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders such as arthritis and asthma. Additionally, 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has been shown to exhibit anticancer activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-methoxycarbonylspiro[2.2]pentane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-12-6(11)8(5(9)10)4-7(8)2-3-7/h2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVRAZUBHOAPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC12CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid

Synthesis routes and methods

Procedure details

To the mixture of spiro[2.2]pentane-1,1-dicarboxylic acid dimethyl ester 800 mg (4.3 mmol) in 8 mL of MeOH and 2 mL of water was added KOH (240 mg, 4.3 mmol). This solution was stirred at rt for 2 days. It was then acidified with dilute HCl to pH 3 and extracted two times with ether. The combined organic phases were dried (MgSO4) and concentrated to yield 600 mg (82%) of spiro[2.2]pentane-1,1-dicarboxylic acid methyl ester as a white solid. 1H NMR (300 MHz, CDCl3) δ 3.82 (s, 6H), 2.35 (d, 1H, J=3 Hz), 2.26 (d, 1H, J=3 Hz), 1.20 (m, 1H), 1.15 (m, 1H), 1.11 (m, 1H), 1.05 (m, 1H). LRMS: MS m/z 169 (M+−1).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
240 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid
Reactant of Route 2
1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid
Reactant of Route 3
1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid
Reactant of Route 4
1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid
Reactant of Route 5
1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid
Reactant of Route 6
1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid

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